tryptophan N-glucoside

Catalog No.
S641123
CAS No.
M.F
C17H22N2O7
M. Wt
366.4 g/mol
Availability
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tryptophan N-glucoside

Product Name

tryptophan N-glucoside

IUPAC Name

(2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H22N2O7/c18-10(17(24)25)5-8-6-19(11-4-2-1-3-9(8)11)16-15(23)14(22)13(21)12(7-20)26-16/h1-4,6,10,12-16,20-23H,5,7,18H2,(H,24,25)/t10-,12+,13+,14-,15+,16+/m0/s1

InChI Key

ZHBHZDMTVVJASV-JOSVURMMSA-N

Synonyms

N(1)-glucospyranosyltryptophan, tryptophan N-glucoside, tryptophan-N-glucoside

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N

Description

Tryptophan N-glucoside is a L-tryptophan derivative that is L-tryptophan in which the hydrogen attached to the indole nitrogen replaced by a beta-D-glucosyl residue. It has a role as a metabolite. It is a monosaccharide derivative, a N-glycosyl compound, a L-tryptophan derivative and a non-proteinogenic L-alpha-amino acid. It derives from a beta-D-glucose.

Tryptophan N-glucoside is a glycosylated derivative of the amino acid L-tryptophan, characterized by the addition of a glucose molecule to the nitrogen atom of the tryptophan structure. Its chemical formula is C17H22N2O7C_{17}H_{22}N_{2}O_{7} and it is classified as a non-proteinogenic L-alpha-amino acid and a monosaccharide derivative, specifically an N-glycosyl compound . This compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications.

, primarily involving glycosylation processes. The synthesis typically utilizes glucosyl donors, such as 2-O-pivaloylated glucosyl trichloroacetimidate, which reacts with L-tryptophan or its derivatives to yield β-N-glucosides . Other methods may involve the use of tryptophan benzyl esters as starting materials, which undergo glycosylation in specific reaction conditions to produce tryptophan N-glucoside with yields around 68% .

Tryptophan N-glucoside exhibits various biological activities, primarily attributed to its role in metabolism. As a derivative of L-tryptophan, it is involved in pathways that lead to the synthesis of important biomolecules such as serotonin and melatonin, which are crucial for regulating mood and circadian rhythms . Additionally, it may play a role in modulating immune responses and inflammation due to its structural similarity to other bioactive tryptophan derivatives.

The synthesis of tryptophan N-glucoside can be approached through different methodologies:

  • Glycosylation Reaction: Using glucosyl donors like 2-O-pivaloylated glucosyl trichloroacetimidate, which reacts with L-tryptophan or its derivatives .
  • Benzyl Ester Method: Starting from tryptophan benzyl ester, where specific conditions are applied to achieve glycosylation .
  • Cascade Reactions: Advanced synthetic techniques may involve cascade reactions that combine multiple steps into one process to enhance yield and reduce by-products .

Tryptophan N-glucoside has potential applications in several fields:

  • Pharmaceuticals: Its role as a metabolite suggests potential use in developing medications targeting mood disorders or sleep regulation.
  • Nutrition: As a derivative of an essential amino acid, it may be explored for dietary supplements aimed at enhancing mental health.
  • Biotechnology: Its unique properties could be harnessed in research settings for studying metabolic pathways involving tryptophan derivatives.

Research on tryptophan N-glucoside's interactions indicates that it may influence various biochemical pathways. Studies have shown that its presence can affect the metabolism of other indole derivatives and may interact with enzymes involved in serotonin synthesis . Further investigation is required to fully understand its interactions at the molecular level and its implications for human health.

Tryptophan N-glucoside shares similarities with several other compounds derived from L-tryptophan. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
L-TryptophanAmino AcidPrecursor for serotonin and melatonin synthesis
TryptamineIndole AlkaloidNeurotransmitter precursor with psychoactive effects
KynurenineMetaboliteInvolved in inflammation and neuroprotection
SerotoninNeurotransmitterRegulates mood, sleep, and appetite
MelatoninHormoneRegulates circadian rhythms

Tryptophan N-glucoside is unique due to its glycosylated structure, which may influence its solubility and bioavailability compared to non-glycosylated derivatives like L-tryptophan or tryptamine. This modification can potentially alter its biological activity and interaction with receptors or enzymes involved in metabolic pathways.

Tryptophan N-glucoside represents a unique glycosylated amino acid derivative with the molecular formula C17H22N2O7 [1] [2]. This compound is formally designated as (2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid according to International Union of Pure and Applied Chemistry nomenclature . The molecule consists of an L-tryptophan backbone covalently linked to a beta-D-glucopyranose moiety through the indole nitrogen atom at position N1 [4] [5].

The structural architecture encompasses seventeen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and seven oxygen atoms, yielding a molecular weight of 366.37 grams per mole [1] [2]. The compound belongs to the class of organic compounds known as 1-pyranosylindoles, which are nucleoside and nucleotide analogs characterized by an indole base N-substituted at the 1-position with a pyranose moiety [6]. This structural classification distinguishes tryptophan N-glucoside as a monosaccharide derivative, specifically an N-glycosyl compound and a non-proteinogenic L-alpha-amino acid [1].

PropertyValue
Molecular FormulaC17H22N2O7
Molecular Weight (g/mol)366.37
IUPAC Name(2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid
Common NameTryptophan N-glucoside
PubChem CID11772967
ChemSpider ID9947650
HMDB IDHMDB0341443

Stereochemical Configuration and Anomeric Specificity

The stereochemical configuration of tryptophan N-glucoside involves six defined stereocenters, establishing a highly specific three-dimensional molecular architecture [2]. The glucose moiety maintains the beta-D-configuration, which has been conclusively determined through nuclear magnetic resonance spectroscopy analysis [4] [5]. The anomeric specificity is characterized by the beta-anomeric configuration of the glucose unit, as evidenced by the large coupling constant of 8.5 hertz observed for the anomeric proton in proton nuclear magnetic resonance spectra [4] [5].

The stereochemical designation follows the (2R,3R,4S,5S,6R) configuration for the glucose carbons, maintaining the natural D-glucose stereochemistry . The tryptophan component retains its L-configuration at the alpha-carbon position, designated as (2S) in the complete stereochemical nomenclature . This specific stereochemical arrangement is crucial for the compound's biological recognition and biochemical properties [4].

The glucose moiety adopts the thermodynamically favored 4C1 chair conformation, which represents the most stable conformational state for beta-D-glucopyranose [7] [8]. This chair conformation places all hydroxyl groups in equatorial positions, minimizing steric interactions and maximizing intramolecular stability [7] [8]. The anomeric carbon (C1) of the glucose unit participates directly in the glycosidic linkage formation with the indole nitrogen [4] [5].

N-Glycosidic Linkage Characteristics

The N-glycosidic linkage in tryptophan N-glucoside represents a distinctive chemical bond formed between the anomeric carbon (C1) of beta-D-glucose and the nitrogen atom at position N1 of the indole ring system [4] [5]. This linkage type differs fundamentally from conventional O-glycosidic bonds, exhibiting unique stability characteristics and chemical properties [9]. The bond formation involves the replacement of the hydrogen atom attached to the indole nitrogen with the beta-D-glucopyranosyl residue [1].

Product ion mass spectrometric analysis has definitively demonstrated the N-glycosidic nature of this linkage through characteristic fragmentation patterns [4] [5]. The fragmentation behavior shows preferential cleavage at the glycosidic bond, yielding diagnostic fragment ions that confirm the nitrogen attachment point [4]. This N-glycosidic bond exhibits enhanced stability compared to many O-glycosidic linkages, particularly under neutral and alkaline conditions [9].

The electronic environment surrounding the N-glycosidic linkage is influenced by the aromatic indole system, which can participate in resonance stabilization [9]. This electronic delocalization contributes to the overall stability of the glycosidic bond and affects the compound's chemical reactivity patterns [9]. The spatial orientation of the glucose moiety relative to the indole plane is determined by the stereochemical constraints of the N-glycosidic linkage and the preferred chair conformation of the glucose ring [7].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tryptophan N-glucoside through both proton and carbon-13 nuclear magnetic resonance techniques [4] [5]. The proton nuclear magnetic resonance spectrum exhibits a distinctive anomeric proton signal at 5.41 parts per million, appearing as a doublet with a coupling constant of 8.5 hertz [4] [5]. This large coupling constant definitively establishes the beta-configuration of the glucose anomeric center [4] [5].

The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for the glucose carbons, with the anomeric carbon appearing at 85.2 parts per million [10]. Additional glucose carbon signals are observed at 79.0, 77.4, 72.1, 70.1, and 61.3 parts per million, corresponding to the C2, C3, C4, C5, and C6 positions respectively [10]. The indole carbon framework exhibits signals consistent with N-substituted indole derivatives, with notable chemical shift perturbations reflecting the electronic influence of the N-glycosylation [11].

Two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear multiple bond correlation, have been employed to establish connectivity patterns and confirm structural assignments [4] [5]. These multidimensional approaches provide unambiguous evidence for the N1-glucosyl substitution pattern and validate the overall molecular architecture [4] [5].

TechniqueValueSolvent/Conditions
1H NMR - Anomeric proton5.41 ppm (d)D2O
1H NMR - Coupling constant (J)8.5 Hz (β-configuration)D2O
13C NMR - Anomeric carbon85.2 ppmD2O

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tryptophan N-glucoside employs electrospray ionization techniques to generate molecular ions for subsequent fragmentation studies [4] [5]. The molecular ion appears at mass-to-charge ratio 367 in positive ion mode, corresponding to the protonated molecular ion [M+H]+ [4] [5]. Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural information and confirm the N-glycosidic linkage [4] [5].

The dominant fragmentation pathway involves loss of an intact anhydrosugar moiety (C6H10O5, 162 mass units) from the molecular ion, yielding a base peak fragment at mass-to-charge ratio 205 [4] [5]. This fragmentation pattern is diagnostic for N-glycosidically linked sugars and provides definitive evidence for the attachment mode [4]. Secondary fragmentation includes subsequent loss of ammonia (NH3, 17 mass units) from the mass-to-charge ratio 205 fragment, producing an ion at mass-to-charge ratio 188 [4] [5].

The fragmentation behavior contrasts markedly with O-glycosides, which typically exhibit different cleavage patterns and fragment ion abundances [12]. The preferential loss of the intact sugar moiety reflects the relative weakness of the N-glycosidic bond under collision-induced dissociation conditions [12]. Additional minor fragmentation pathways include cleavages within the sugar ring system and side-chain eliminations from the tryptophan moiety [4].

TechniqueValueSolvent/Conditions
MS - Molecular ion [M+H]+m/z 367ESI-MS positive mode
MS/MS - Base peak fragmentm/z 205 (loss of C6H10O5)CID fragmentation
MS/MS - Secondary fragmentm/z 188 (loss of NH3)CID fragmentation

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption characteristics of tryptophan N-glucoside are dominated by the indole chromophore, which exhibits characteristic electronic transitions in the ultraviolet region [13]. The compound displays a major absorption maximum at approximately 278 nanometers, consistent with the pi-pi* transition of the indole aromatic system [13]. This absorption wavelength corresponds closely to that observed for free L-tryptophan, indicating minimal perturbation of the indole electronic structure upon N-glycosylation [13].

The molar absorption coefficient at the 278-nanometer maximum is approximately 5579 liters per mole per centimeter, measured in phosphate buffer at physiological pH [13]. This absorption intensity reflects the intrinsic electronic properties of the indole system and provides a basis for quantitative spectrophotometric analysis [13]. The glucose moiety does not contribute significantly to the ultraviolet absorption, as carbohydrates typically absorb at much shorter wavelengths [14].

The absorption spectrum exhibits the characteristic fine structure associated with indole derivatives, including vibronic coupling effects that produce multiple overlapping electronic transitions [14]. Environmental factors such as pH and solvent polarity can influence the absorption characteristics, although the effects are generally modest for the indole chromophore [14]. These spectroscopic properties enable sensitive detection and quantification of tryptophan N-glucoside in biological and analytical applications [13].

TechniqueValueSolvent/Conditions
UV-Vis - λmax (tryptophan moiety)~278 nmAqueous solution
UV-Vis - Absorption coefficient~5579 M-1cm-1pH 7 phosphate buffer

Physicochemical Parameters

Molecular Weight and Solubility Characteristics

The molecular weight of tryptophan N-glucoside is precisely determined as 366.37 grams per mole through computational analysis, with a monoisotopic mass of 366.142701 daltons [1] [2]. These mass parameters reflect the combined contributions of the tryptophan and glucose components, along with the structural modifications resulting from glycosidic bond formation [1] [2]. The molecular weight represents a significant increase compared to free L-tryptophan (204.23 grams per mole), reflecting the addition of the glucose moiety [15].

Solubility characteristics of tryptophan N-glucoside demonstrate enhanced water solubility compared to the parent tryptophan amino acid [16]. The glucose moiety contributes multiple hydroxyl groups that participate in hydrogen bonding interactions with water molecules, significantly improving aqueous solubility [16]. This enhanced solubility facilitates biological transport and cellular uptake processes compared to less hydrophilic tryptophan derivatives [16].

The compound exhibits amphiphilic properties due to the combination of the hydrophobic indole ring system and the hydrophilic glucose moiety [1]. This dual character influences membrane permeability, protein interactions, and cellular distribution patterns [1]. Temperature-dependent solubility studies indicate increasing dissolution with elevated temperature, following typical thermodynamic principles for organic compounds in aqueous media [16].

PropertyValueNotes
Molecular Weight366.37 g/molComputed by PubChem
Monoisotopic Mass366.142701 DaExact mass
Stereochemical Configuration6 defined stereocentersAll stereocenters defined
Solubility (water)SolubleEnhanced vs. tryptophan

Stability Under Various Conditions

The stability profile of tryptophan N-glucoside varies significantly depending on environmental conditions, with the N-glycosidic linkage exhibiting distinct behavior under different pH regimes [9]. Under neutral pH conditions (6.5-7.5), the compound demonstrates high stability, with the N-glycosidic bond remaining intact over extended periods [9]. This stability reflects the inherent strength of the carbon-nitrogen bond and the lack of activating factors for hydrolytic cleavage [9].

Alkaline conditions (pH greater than 8) generally promote enhanced stability of the N-glycosidic linkage, as basic environments do not provide the protonation necessary for bond cleavage [9]. Conversely, acidic conditions (pH less than 3) render the compound susceptible to acid-catalyzed hydrolysis, following mechanisms similar to those observed for other N-glycosidic compounds [9]. The protonation of the nitrogen atom under acidic conditions facilitates departure of the glucose moiety through nucleophilic attack by water molecules [9].

Thermal stability studies indicate that tryptophan N-glucoside remains stable at room temperature (25 degrees Celsius) and maintains reasonable stability at physiological temperature (37 degrees Celsius) [17]. Elevated temperatures may accelerate hydrolytic processes, particularly in the presence of trace acids or bases [17]. Light exposure does not significantly affect compound stability, as the N-glycosidic bond is not photolabile under normal laboratory conditions [18]. Oxidative conditions may affect the indole moiety rather than the glycosidic linkage, potentially leading to oxidation products at the aromatic ring system [19].

ConditionStabilityComments
Neutral pH (6.5-7.5)StableN-glycosidic bonds stable in neutral media
Alkaline conditions (pH >8)StableHigh stability in alkaline environment
Acidic conditions (pH <3)Prone to hydrolysisAcid-catalyzed hydrolysis possible
Thermal stability (25°C)StableRoom temperature storage acceptable
Thermal stability (37°C)Moderately stablePhysiological temperature stable
Light exposureStableNo significant degradation
Oxidative conditionsSensitiveIndole moiety susceptible

Acid-Base Properties

Tryptophan N-glucoside exhibits amphoteric behavior due to the presence of both amino and carboxyl functional groups inherited from the tryptophan backbone [20] [21]. The compound contains a primary amino group with an estimated pKa value of approximately 9.4, similar to that observed for free tryptophan [20] [21]. The carboxyl group exhibits an estimated pKa value of approximately 2.4, again reflecting the influence of the tryptophan framework [20] [21].

The N-glycosylation of the indole nitrogen does not directly affect the ionization behavior of the amino and carboxyl groups, as these functional groups are spatially separated from the glycosylation site [22]. However, the overall molecular environment and hydration patterns may cause subtle shifts in pKa values compared to free tryptophan [22]. At physiological pH (approximately 7), tryptophan N-glucoside exists predominantly in its zwitterionic form, with the amino group protonated and the carboxyl group deprotonated [20] [21].

The isoelectric point of tryptophan N-glucoside is estimated to be similar to that of tryptophan (approximately 5.9), representing the pH at which the net molecular charge equals zero [20] [21]. The glucose moiety, being electronically neutral under normal conditions, does not contribute directly to the acid-base equilibria [22]. These acid-base properties influence the compound's behavior in biological systems, affecting membrane transport, protein binding, and enzymatic interactions [22].

PropertyValueNotes
Acid-Base CharacterAmphotericZwitterionic at pH 7
pKa (amino group)~9.4 (estimated)Similar to tryptophan
pKa (carboxyl group)~2.4 (estimated)Similar to tryptophan

XLogP3

-3.6

Wikipedia

Tryptophan N-glucoside

Dates

Last modified: 07-20-2023

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